![molecular formula C30H23N3O2 B12382899 5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a fused imidazoquinazoline core, which contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and an appropriate aldehyde or ketone. This step often requires the use of a catalyst such as copper iodide and a base like potassium carbonate in a solvent such as dimethylformamide .
-
Introduction of the Imidazo Group: : The imidazo group can be introduced through a cyclization reaction involving an appropriate diamine and a carbonyl compound. This step may require the use of a dehydrating agent such as phosphorus oxychloride .
-
Substitution Reactions: These reactions can be carried out using appropriate aryl halides and a base such as sodium hydride in a polar aprotic solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones .
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups .
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazoline: Known for its anticancer and antimicrobial activities.
3-Substituted Quinazolines: These compounds have shown various biological activities, including anti-inflammatory and analgesic effects.
4-Quinazolinones: Widely studied for their potential as anticancer and antimicrobial agents.
Uniqueness
5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline is unique due to its specific structural features, including the fused imidazoquinazoline core and the presence of both 2,3-dimethoxyphenyl and diphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C30H23N3O2 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
5-(2,3-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C30H23N3O2/c1-34-25-19-11-17-23(28(25)35-2)30-31-24-18-10-9-16-22(24)29-32-26(20-12-5-3-6-13-20)27(33(29)30)21-14-7-4-8-15-21/h3-19H,1-2H3 |
Clave InChI |
CNLJKNSRMJUSFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C2=NC3=CC=CC=C3C4=NC(=C(N24)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





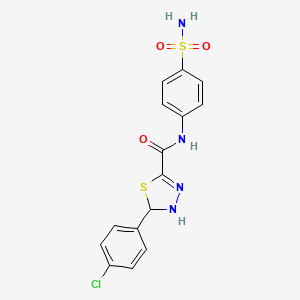
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
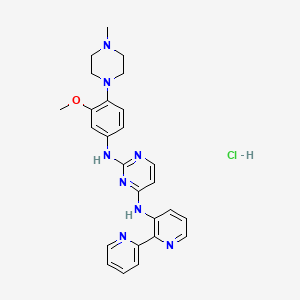


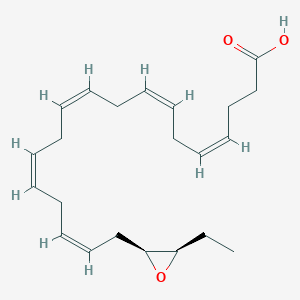
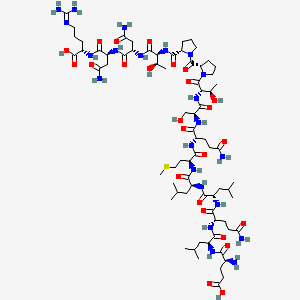

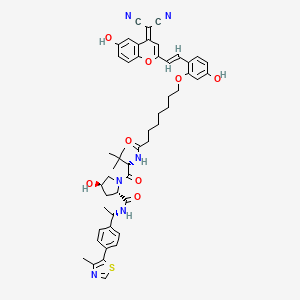
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)

